5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
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Overview
Description
5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiadiazole ring .
Chemical Reactions Analysis
5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can be compared with other thiadiazole derivatives such as:
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiadiazole core but differ in their substitution patterns and biological activities.
Pyrano[2,3-d]thiazoles: These derivatives have a fused pyran ring, which imparts different chemical and biological properties.
The uniqueness of 5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and interactions with
Properties
CAS No. |
61457-20-3 |
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Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-tert-butyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4OS/c1-8(2,3)7-9-5(13)4-6(10-7)14-12-11-4/h1-3H3,(H,9,10,13) |
InChI Key |
UVNJCMONJJJSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
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